5-クロロ-N-(4-(4-(シクロプロパンカルボニル)-1,4-ジアゼパン-1-イル)フェニル)チオフェン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

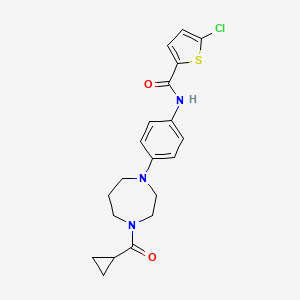

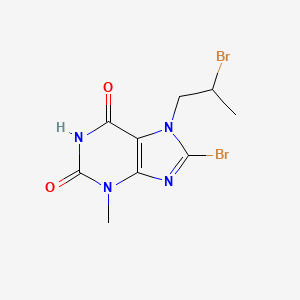

5-chloro-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H22ClN3O2S and its molecular weight is 403.93. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 用途: この化合物は、血液凝固カスケードの重要な酵素である第Xa因子(FXa)を阻害します。FXaを直接標的とすることで、既存のトロンビンレベルに影響を与えることなく、トロンビン産生を抑制します。 この特異性は、抗血栓療法の魅力的な候補となっています .

- X線結晶構造: ヒトFXaと複合した化合物5の結晶構造は、その結合様式と高親和性に必要な要件に関する貴重な知見を提供します。 これらの相互作用を理解することで、創薬を支援します .

抗血栓剤

経口バイオアベイラビリティの向上

構造的知見

新規FXa阻害剤クラス

化学合成と特性評価

要約すると、この化合物は、良好な経口バイオアベイラビリティを備えた抗血栓剤として有望です。その構造的知見と新規FXa阻害剤クラスは、継続的な研究と臨床開発に貢献しています。 研究者らは、その潜在的な用途と安全性プロファイルを調査し続けています . 詳細が必要な場合やご質問がある場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . It catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex .

Mode of Action

The compound acts as a direct FXa inhibitor . It interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa . This interaction allows for the combination of good oral bioavailability and high potency . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity .

Biochemical Pathways

The inhibition of FXa produces antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The remaining thrombin should be sufficient to ensure primary hemostasis .

Pharmacokinetics

The compound has been found to have good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . .

Result of Action

The result of the compound’s action is a decrease in the amplified generation of thrombin . This leads to a reduction in thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis .

生化学分析

Biochemical Properties

The compound interacts with the coagulation enzyme Factor Xa (FXa), inhibiting its activity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Cellular Effects

The effects of 5-chloro-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)thiophene-2-carboxamide on cells are primarily related to its inhibition of FXa, which plays a crucial role in the coagulation cascade .

Molecular Mechanism

The compound exerts its effects at the molecular level by binding to FXa, inhibiting its activity and thereby preventing the formation of thrombin, a key enzyme in the coagulation cascade .

Temporal Effects in Laboratory Settings

The compound has shown excellent in vivo antithrombotic activity

特性

IUPAC Name |

5-chloro-N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O2S/c21-18-9-8-17(27-18)19(25)22-15-4-6-16(7-5-15)23-10-1-11-24(13-12-23)20(26)14-2-3-14/h4-9,14H,1-3,10-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUCDNMZWSYZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2480902.png)

![2-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2480903.png)

![2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2480905.png)

![N-(3-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480906.png)

![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate](/img/structure/B2480915.png)

![(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2480920.png)

![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)